molecular formula C16H16N4O2S2 B5550614 N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5550614
M. Wt: 360.5 g/mol
InChI Key: JWROOKDVDSQROM-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that typically include thiazole and oxadiazole moieties. These compounds are of interest in the field of medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic organic compounds. For example, a study by Ravinaik et al. (2021) described the synthesis of N-substituted thiazol-2-yl phenyl benzamides, which involved starting from acetic acid derivatives and progressing through several intermediate steps (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds typically features a combination of thiazole and oxadiazole rings. For example, a study by Paepke et al. (2009) detailed the molecular structure of related thiazole and oxadiazole derivatives, confirming their structures through X-ray diffraction studies (Paepke et al., 2009).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclization and substitution reactions. For instance, Singh et al. (2022) reported the regioselective synthesis of thiazole derivatives via cyclization of aminoethanedithioates (Singh et al., 2022).

Physical Properties Analysis

The physical properties of such compounds can vary based on their specific molecular structure. The study by Willer et al. (2013) on a related oxadiazole derivative explored its crystal structure and physical density (Willer et al., 2013).

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 1,3,4-oxadiazoles and thiazoles have been synthesized and evaluated for their anticancer activity. For instance, derivatives containing 1,3,4-oxadiazol and thiazole moieties have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings highlight the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Research on heterocyclic compounds with 1,3,4-oxadiazole and thiazole rings has also demonstrated promising antimicrobial and antifungal properties. Various synthesized derivatives have been screened for activity against a range of microorganisms, showing good to moderate efficacy. This suggests their potential use in developing new antimicrobial and antifungal therapies (Basoğlu et al., 2013).

Molluscicidal Properties

Compounds featuring thiazolo[5,4-d]pyrimidine structures have been explored for their molluscicidal properties against snails, which are intermediate hosts for schistosomiasis. This research contributes to the search for effective control agents for diseases spread by snails (El-Bayouki & Basyouni, 1988).

Synthesis and Evaluation of Novel Derivatives

Efforts in synthesizing novel derivatives that contain 1,3,4-oxadiazole and thiazole units have led to the discovery of compounds with varied biological activities. These activities include potential antibacterial, antifungal, and anticancer properties, underscoring the versatility of these heterocyclic compounds in drug development (Sharma et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological system it interacts with. Oxadiazoles have been found to exhibit a range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Future Directions

Oxadiazoles and thiazoles are areas of active research due to their diverse biological activities . Future research could explore new synthesis methods, investigate their mechanisms of action, and develop new compounds with improved properties.

properties

IUPAC Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-20(7-6-13-18-14(22-19-13)10-4-5-10)16(21)11-9-24-15(17-11)12-3-2-8-23-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWROOKDVDSQROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NOC(=N1)C2CC2)C(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

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